PEG4 Linker Maximizes p300 Degradation Potency Over Shorter Linkers
In a systematic linker-length study using A-485–pomalidomide conjugates in MM1.S myeloma cells, the PEG4-linked compound 18i achieved the greatest p300 depletion, reducing p300 levels to ~9% remaining at 10 µM. Longer linkers (>10 atoms) averaged 18% residual p300, while shorter linkers (<9 atoms) left 42% residual p300, demonstrating that PEG4 resides within the optimal linker length window for this target [1]. This comparator set includes Pomalidomide-PEG2-COOH and analogous conjugates with alkyl and mixed linkers.
| Evidence Dimension | Cellular target degradation efficiency (p300 protein remaining after 24 h treatment at 10 µM) |
|---|---|
| Target Compound Data | ~9% p300 remaining (PEG4 conjugate 18i) |
| Comparator Or Baseline | 42% p300 remaining (short linkers, <9 atoms); 18% p300 remaining (long linkers, >10 atoms) |
| Quantified Difference | PEG4 conjugate reduces residual p300 by 4.7‑fold vs. short linkers and 2.0‑fold vs. average long linkers |
| Conditions | MM1.S myeloma cell line; 24 h incubation; western blot quantification; linker series includes PEG2, PEG4, PEG5, alkyl spacers |
Why This Matters
Selecting the PEG4 spacer directly increases degradation depth in cellular assays, avoiding the sub-optimal potency observed with shorter (PEG2) or excessively long (PEG6) linkers.
- [1] Rowley BC, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med. Chem. 2022;13(6):726–730. DOI: 10.1039/d1md00070e. View Source
